Cas no 1114966-47-0 (Ethyl 6-(tert-Butoxycarbonylamino)-4-chloropicolinate)

Ethyl 6-(tert-Butoxycarbonylamino)-4-chloropicolinate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 6-((tert-butoxycarbonyl)amino)-4-chloropicolinate
- ethyl 4-chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate
- Ethyl 6-((tert-butoxycarbonyl)amino)-4-chloropicolite
- ethyl 6-(tert-butoxycarbonylamino)-4-chloropicolinate
- QC-4572
- DB-060099
- 1114966-47-0
- A850115
- Ethyl6-((tert-butoxycarbonyl)amino)-4-chloropicolinate
- DTXSID90733759
- Ethyl 6-[(tert-butoxycarbonyl)amino]-4-chloropyridine-2-carboxylate
- 4-Chloro-6-[[(1,1-dimethylethoxy)carbonyl]amino]-2-pyridinecarboxylic Acid Ethyl Ester
- J-521164
- Ethyl 6-(tert-Butoxycarbonylamino)-4-chloropicolinate
-
- MDL: MFCD13194988
- Inchi: InChI=1S/C13H17ClN2O4/c1-5-19-11(17)9-6-8(14)7-10(15-9)16-12(18)20-13(2,3)4/h6-7H,5H2,1-4H3,(H,15,16,18)
- InChI Key: YJHPNKCIXPZFIS-UHFFFAOYSA-N
- SMILES: CCOC(C1=NC(NC(OC(C)(C)C)=O)=CC(Cl)=C1)=O
Computed Properties
- Exact Mass: 300.08800
- Monoisotopic Mass: 300.0876847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.5Ų
- XLogP3: 2.9
Experimental Properties
- PSA: 77.52000
- LogP: 3.33170
Ethyl 6-(tert-Butoxycarbonylamino)-4-chloropicolinate Security Information
Ethyl 6-(tert-Butoxycarbonylamino)-4-chloropicolinate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 6-(tert-Butoxycarbonylamino)-4-chloropicolinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029207994-1g |
Ethyl 6-((tert-butoxycarbonyl)amino)-4-chloropicolinate |
1114966-47-0 | 95% | 1g |
$518.40 | 2023-09-04 | |
Chemenu | CM178394-1g |
ethyl 6-((tert-butoxycarbonyl)amino)-4-chloropicolinate |
1114966-47-0 | 95% | 1g |
$528 | 2022-06-14 | |
TRC | E900600-50mg |
Ethyl 6-(tert-Butoxycarbonylamino)-4-chloropicolinate |
1114966-47-0 | 50mg |
$155.00 | 2023-05-18 | ||
Chemenu | CM178394-1g |
ethyl 6-((tert-butoxycarbonyl)amino)-4-chloropicolinate |
1114966-47-0 | 95% | 1g |
$557 | 2021-08-05 | |
TRC | E900600-100mg |
Ethyl 6-(tert-Butoxycarbonylamino)-4-chloropicolinate |
1114966-47-0 | 100mg |
$293.00 | 2023-05-18 | ||
Ambeed | A209313-1g |
Ethyl 6-((tert-butoxycarbonyl)amino)-4-chloropicolinate |
1114966-47-0 | 95+% | 1g |
$480.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757260-1g |
Ethyl 6-((tert-butoxycarbonyl)amino)-4-chloropicolinate |
1114966-47-0 | 95% | 1g |
¥4368.00 | 2024-08-09 | |
TRC | E900600-250mg |
Ethyl 6-(tert-Butoxycarbonylamino)-4-chloropicolinate |
1114966-47-0 | 250mg |
$638.00 | 2023-05-18 | ||
TRC | E900600-500mg |
Ethyl 6-(tert-Butoxycarbonylamino)-4-chloropicolinate |
1114966-47-0 | 500mg |
$1206.00 | 2023-05-18 | ||
TRC | E900600-1g |
Ethyl 6-(tert-Butoxycarbonylamino)-4-chloropicolinate |
1114966-47-0 | 1g |
$ 1800.00 | 2023-09-07 |
Ethyl 6-(tert-Butoxycarbonylamino)-4-chloropicolinate Related Literature
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
Additional information on Ethyl 6-(tert-Butoxycarbonylamino)-4-chloropicolinate
Comprehensive Overview of Ethyl 6-(tert-Butoxycarbonylamino)-4-chloropicolinate (CAS No. 1114966-47-0)
Ethyl 6-(tert-Butoxycarbonylamino)-4-chloropicolinate (CAS No. 1114966-47-0) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This picolinate derivative is recognized for its role as a key intermediate in the synthesis of bioactive molecules. Its molecular structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a chloro substituent, makes it invaluable in peptide coupling reactions and drug discovery. Researchers often search for "Boc-protected picolinates" or "4-chloropicolinate applications," reflecting its relevance in modern synthetic chemistry.
The compound’s CAS No. 1114966-47-0 is frequently queried in databases like SciFinder and Reaxys, underscoring its importance in high-value chemical workflows. Recent trends highlight its utility in catalysis and kinase inhibitor development, aligning with the growing demand for precision therapeutics. Users also explore "Ethyl 6-Boc-amino-4-chloropicolinate solubility" or "stability under acidic conditions," indicating practical concerns in lab settings. Its ester functionality and chlorine atom offer versatility in nucleophilic substitution reactions, a topic often discussed in organic chemistry forums.
From an industrial perspective, Ethyl 6-(tert-Butoxycarbonylamino)-4-chloropicolinate is pivotal in scaling up API (Active Pharmaceutical Ingredient) production. Its Boc group ensures selective deprotection, a feature critical for multi-step syntheses. Environmental and regulatory queries, such as "green synthesis of picolinates," are rising, prompting innovations in solvent-free reactions. The compound’s crystalline form and melting point data are also sought after, as they impact purification protocols.
In academia, this compound serves as a model for teaching protective group strategies and heterocyclic chemistry. Its 4-chloro substitution is often compared to other halogens in structure-activity studies, a hot topic in medicinal chemistry circles. Searches like "Ethyl 6-Boc-4-chloropicolinate NMR spectra" or "HPLC purification methods" reflect analytical challenges addressed in recent publications. Furthermore, its compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) expands its utility in fragment-based drug design.
Emerging applications include its use in bioconjugation and probe development for diagnostic assays. The compound’s UV absorption properties make it suitable for fluorescence labeling, a niche explored in "small-molecule imaging agents" research. Storage conditions (e.g., "recommended temperature for Boc-picolinates") and shelf-life are practical considerations for long-term projects. As sustainable chemistry gains traction, alternatives like enzymatic Boc protection are being investigated, though 1114966-47-0 remains a benchmark for reliability.
In summary, Ethyl 6-(tert-Butoxycarbonylamino)-4-chloropicolinate (CAS No. 1114966-47-0) bridges fundamental and applied science. Its multifunctional design caters to diverse queries, from "scaling Boc deprotection" to "chloropicolinate reactivity." As AI-driven drug discovery accelerates, such intermediates will continue to be pivotal in high-throughput screening libraries and fragment-based lead optimization.
1114966-47-0 (Ethyl 6-(tert-Butoxycarbonylamino)-4-chloropicolinate) Related Products
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
